

# Technical Support Center: L-364,918 (Devazepide) Studies

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	L-364918
CAS No.:	122211-31-8
Cat. No.:	B1673718

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-364,918 (Devazepide) in their experiments. The information is designed to address specific issues and interpret unexpected outcomes.

## Frequently Asked Questions (FAQs)

Q1: What is L-364,918 and what is its primary mechanism of action?

A1: L-364,918, also known as Devazepide, is a potent, competitive, and selective antagonist of the Cholecystinin-1 (CCK1) receptor, also referred to as the CCK-A receptor.<sup>[1][2]</sup> Its primary mechanism of action is to block the binding of the endogenous ligand, cholecystinin (CCK), to the CCK1 receptor, thereby inhibiting its downstream signaling pathways.<sup>[3]</sup> The CCK1 receptor is a G protein-coupled receptor (GPCR) predominantly found in peripheral tissues such as the pancreas, gallbladder, and in the gastrointestinal tract, where it is involved in processes like pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.<sup>[2][4]</sup>

Q2: How should I dissolve and store L-364,918 for my experiments?

A2: L-364,918 has good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[5][6] For stock solutions, it is soluble up to 100 mM in DMSO and 50 mM in ethanol.[5] [6] For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C. For short-term storage, +4°C is suitable.[5]

Q3: I'm observing precipitation when diluting my L-364,918 stock solution into an aqueous buffer for an in vitro assay. What can I do?

A3: This is a common issue due to the low aqueous solubility of L-364,918. Here are some troubleshooting steps:

- **Minimize Final Solvent Concentration:** Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium as low as possible, typically below 0.5% (v/v), to prevent both precipitation and solvent-induced cellular toxicity.[7]
- **Use a Surfactant:** The inclusion of a small amount of a biocompatible surfactant, like Tween® 80, in your final dilution buffer can help maintain the solubility of L-364,918.[5]
- **Serial Dilutions:** Instead of a single large dilution, perform serial dilutions. Create an intermediate dilution with a higher percentage of organic solvent before making the final dilution into your assay medium.[5]
- **Sonication and Gentle Warming:** Brief sonication and gentle warming (e.g., 37°C water bath) can aid in dissolving the compound in the final working solution. However, avoid excessive heat to prevent degradation.[5]

## Troubleshooting Guides

### Unexpected Outcome 1: Gallstone Formation in Animal Models

Q: My long-term in vivo study using L-364,918 in mice resulted in the formation of gallstones. Is this a known effect?

A: Yes, this is a documented potential side effect of L-364,918, particularly in mice on a lithogenic (gallstone-promoting) diet.[1] L-364,918 can impair gallbladder emptying and lead to bile stasis.[1] It has also been shown to increase the hepatic secretion of biliary cholesterol and

enhance intestinal cholesterol absorption.[1] These combined effects can lead to supersaturated bile and accelerate the formation of cholesterol crystals and gallstones.[1]

Recommendations:

- **Dietary Considerations:** Be aware of the diet being fed to your animals. A high-fat, lithogenic diet will significantly increase the risk of this outcome.
- **Study Duration:** Consider the duration of your study. This effect is more prominent in long-term administration.
- **Monitoring:** If gallbladder function is a concern, consider incorporating relevant endpoints in your study, such as gallbladder volume measurements.

## Unexpected Outcome 2: Paradoxical Effects on Gastric Emptying

Q: I expected L-364,918 to accelerate gastric emptying, but in my experiment, it seemed to have the opposite effect. Why might this be?

A: While CCK is known to delay gastric emptying, and its antagonists are generally expected to reverse this, the effect of L-364,918 can be complex and context-dependent. In a study involving ileal infusion of lipids in rats, L-364,918 was found to further delay gastric emptying.[8] This suggests that while CCK1 receptors are involved in the "ileal brake" mechanism (the slowing of gastrointestinal transit by nutrients in the ileum), other non-CCK pathways also play a dominant role in regulating gastric emptying in response to a meal.[8]

Recommendations:

- **Review Experimental Context:** Carefully consider all aspects of your experimental design, including the method of nutrient administration and the physiological state of the animals.
- **Consider Alternative Mechanisms:** Be aware that the regulation of gastric emptying is multifactorial and not solely dependent on CCK.

## Unexpected Outcome 3: Alterations in Endogenous CCK Levels

Q: I measured endogenous CCK levels after L-364,918 administration and found them to be elevated. Is this an expected finding?

A: Yes, this can be an expected outcome. By blocking the CCK1 receptor, L-364,918 can disrupt the negative feedback loop that regulates CCK synthesis and release. Studies have shown that administration of devazepide can lead to an increase in CCK mRNA and tissue concentrations in the duodenum of rats.[9] However, the effect on plasma CCK concentrations may depend on the feeding state of the animal. In fed animals, devazepide can lead to higher plasma CCK levels, while in fasted animals, it may increase tissue concentrations without significantly elevating plasma levels, suggesting a dissociation between CCK synthesis and its release.[9]

Recommendations:

- **Standardize Feeding State:** Ensure that the feeding state (fed vs. fasted) of your animals is consistent across all experimental groups.
- **Measure Both Tissue and Plasma CCK:** If possible, measuring CCK in both tissue and plasma will provide a more complete picture of the effects of L-364,918 on the CCK system.

## Unexpected Outcome 4: Behavioral Changes Unrelated to Satiety

Q: My research is focused on the gastrointestinal effects of L-364,918, but I've observed unexpected changes in the animals' behavior. Is this possible?

A: Yes, L-364,918 can have effects on the central nervous system and influence behavior. CCK1 receptors are present in various brain regions, including those involved in reward and motivation.[10] Studies have shown that L-364,918 can impair the acquisition of conditioned reward and conditioned activity in rats.[6] Therefore, it is plausible to observe behavioral changes that are not directly related to its effects on satiety.

Recommendations:

- **Comprehensive Behavioral Assessment:** If your experimental design allows, consider including a broader range of behavioral tests to fully characterize the effects of L-364,918.
- **Control for Non-Specific Effects:** Ensure that any observed behavioral changes are not due to non-specific effects such as sedation or malaise.

## Data Presentation

Table 1: Receptor Binding Affinity of L-364,918 (Devazepide)

Receptor/Tissue	Species	IC50/Ki Value	Reference
CCK1 (Pancreatic)	Rat	81 pM (IC50)	[1]
CCK1 (Gallbladder)	Bovine	45 pM (IC50)	[1]
CCK2 (Brain)	Guinea Pig	245 nM (IC50)	[1]
CCK1	-	0.3 nM (Ki)	[9]
CCK2	-	342 nM (Ki)	[9]

Table 2: Effective Doses of L-364,918 (Devazepide) in In Vivo Studies

Experimental Model	Species	Route of Administration	Effective Dose Range	Reference
Inhibition of CCK-8 induced decrease in gastric emptying	Rat	-	140 µg/kg (ED50)	[9]
Inhibition of CCK-8 induced decrease in food intake	Rat	-	321 µg/kg (ED50)	[9]
Gallstone formation study	Mouse	Oral gavage	4 mg/kg (twice daily)	[1]
Impairment of conditioned reward acquisition	Rat	Intraperitoneal	0.1 mg/kg	[6]
Attenuation of conditioned activity	Rat	Intraperitoneal	0.1 - 1.0 mg/kg	[6]

## Experimental Protocols

### Protocol 1: Preparation of L-364,918 for In Vitro Assays

- Stock Solution Preparation (10 mM in DMSO):
  - Accurately weigh the required amount of L-364,918 powder (Molecular Weight: 408.46 g/mol ).
  - To prepare 1 mL of a 10 mM stock solution, dissolve 4.08 mg of L-364,918 in 1 mL of high-purity DMSO.
  - Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be applied if necessary to aid dissolution.[5]

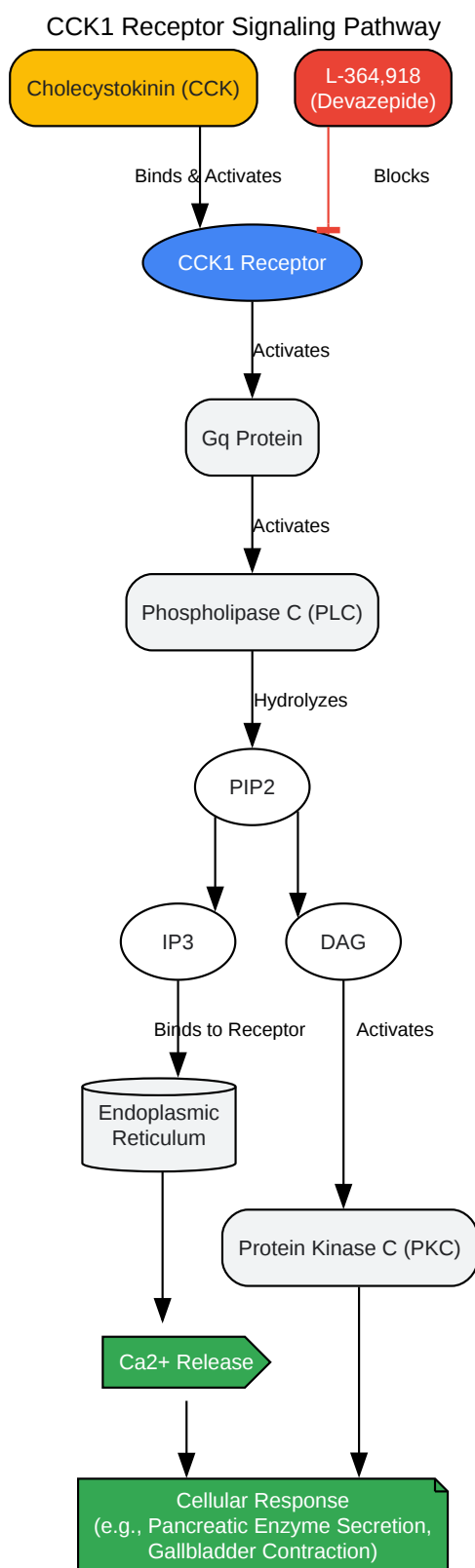
- Working Solution Preparation (Example: 10  $\mu$ M with 0.1% final DMSO concentration):
  - Perform a serial dilution. First, add 1  $\mu$ L of the 10 mM stock solution to 99  $\mu$ L of your aqueous assay buffer or cell culture medium to create a 100  $\mu$ M intermediate solution (this will have a 1% DMSO concentration).
  - Next, add 10  $\mu$ L of the 100  $\mu$ M intermediate solution to 90  $\mu$ L of the assay buffer/medium to achieve the final 10  $\mu$ M working solution. The final DMSO concentration will be 0.1%.<sup>[5]</sup>
  - Always prepare fresh working solutions for each experiment.

## Protocol 2: In Vivo Administration of L-364,918

- Vehicle Preparation:
  - For Oral Gavage: A suspension in corn oil can be used.<sup>[1]</sup>
  - For Intraperitoneal Injection: A common vehicle is a mixture of 7.5% DMSO and 7.5% Tween® 80 in sterile saline.<sup>[5]</sup> Another option is a suspension in 20% SBE- $\beta$ -CD in saline.<sup>[1]</sup>
- Drug Preparation:
  - Calculate the required amount of L-364,918 based on the desired dose and the body weight of the animals.
  - For suspensions, weigh the L-364,918 and add it to the chosen vehicle. Vortex and sonicate until a homogenous suspension is achieved.
  - For solutions, dissolve the L-364,918 in a small amount of DMSO first, and then add the Tween® 80 and saline, vortexing at each step to ensure proper mixing.
- Administration:
  - Administer the prepared L-364,918 solution or suspension to the animals using the appropriate route (oral gavage or intraperitoneal injection).

- The volume of administration should be calculated based on the animal's weight and the concentration of the prepared drug.

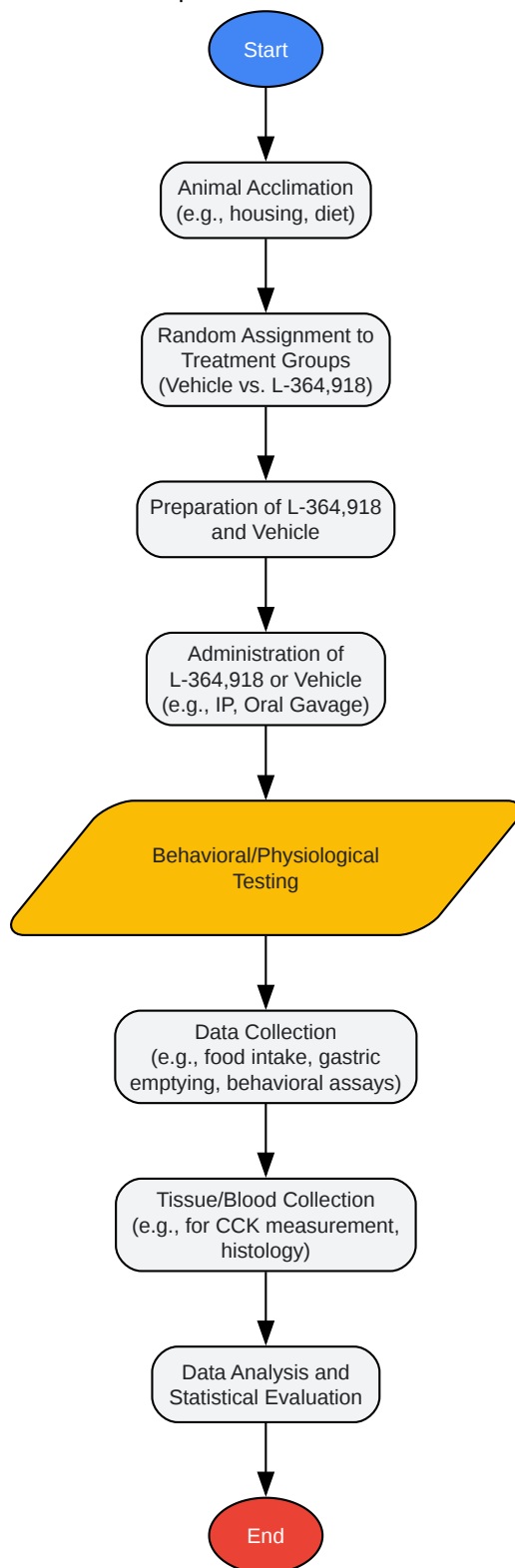
## Mandatory Visualizations



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Caption: A diagram of the CCK1 receptor signaling pathway and the inhibitory action of L-364,918.

General In Vivo Experimental Workflow for L-364,918



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Caption: A generalized workflow for conducting an in vivo experiment with L-364,918.

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- To cite this document: BenchChem. [Technical Support Center: L-364,918 (Devazepide) Studies]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1673718/docs#technical-support-center-l-364-918-devazepide-studies\]](https://www.benchchem.com/product/b1673718/docs#technical-support-center-l-364-918-devazepide-studies)

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